3-Phenyl-2-butenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

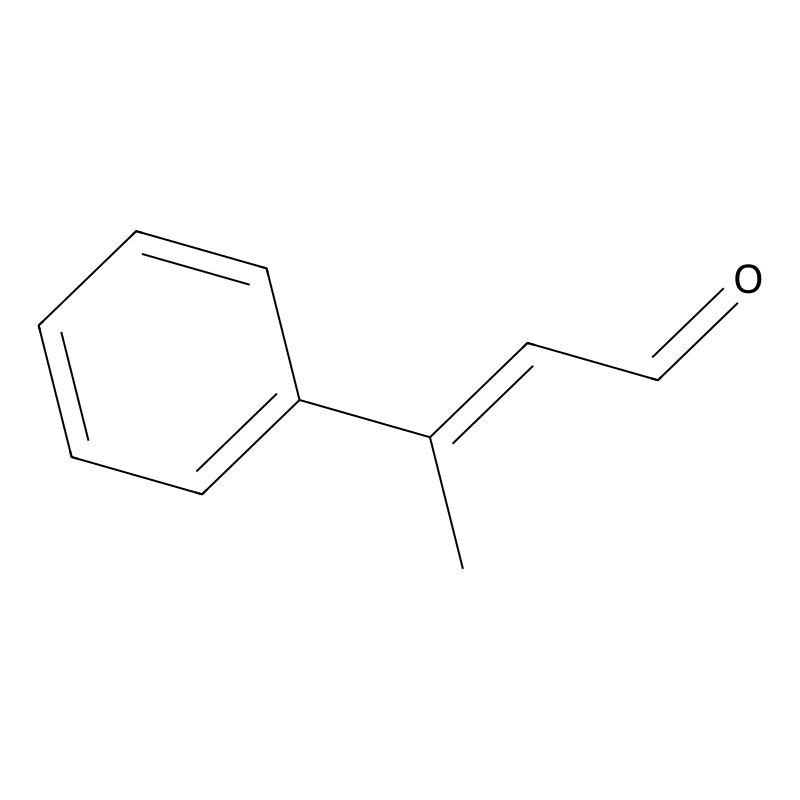

3-Phenyl-2-butenal, also known as (E)-3-phenyl-2-butenal, is an organic compound with the molecular formula . It features a conjugated double bond system and a carbonyl group, giving it the structure of a α,β-unsaturated aldehyde. This compound is characterized by its distinctive floral aroma, making it significant in the field of flavor and fragrance chemistry. Its chemical structure includes a phenyl group attached to a butenal backbone, which contributes to its reactivity and biological activity.

Occurrence and Basic Properties

3-Phenyl-2-butenal, also known as (E)-2-phenyl-2-butenal, is an organic compound found in black tea PubChem: . It belongs to the class of chemicals known as phenylacetaldehydes Human Metabolome Database (HMDB): . Research has been conducted on its chemical properties and potential applications.

Flavoring Agent

One area of study is 3-Phenyl-2-butenal's role as a flavoring ingredient. Research has shown it to be one of the odorous components of black tea Human Metabolome Database (HMDB): .

- Aldol Condensation: Under basic conditions, it can undergo aldol condensation with another molecule of itself or other aldehydes to form larger β-hydroxy aldehydes.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.

- Reduction: 3-Phenyl-2-butenal can be reduced to 3-phenyl-2-butanol using reducing agents like lithium aluminum hydride or sodium borohydride .

Research indicates that 3-Phenyl-2-butenal exhibits various biological activities. It has been noted for its potential antimicrobial properties and may also possess anti-inflammatory effects. Additionally, its aroma compounds are linked to sensory responses in food science, where they contribute to flavor profiles and consumer preferences .

Several methods have been developed for synthesizing 3-Phenyl-2-butenal:

- Aldol Reaction: A common method involves the aldol condensation of benzaldehyde with 3-methylbutanal under basic conditions.

- Dehydration of Alcohols: The dehydration of 3-phenyl-2-butanol can yield 3-Phenyl-2-butenal.

- Vilsmeier-Haack Reaction: This method allows the introduction of the aldehyde functionality through the reaction of phenyl acetylene with phosphorus oxychloride followed by hydrolysis .

Studies on interaction mechanisms indicate that 3-Phenyl-2-butenal may interact with various biological targets, including enzymes involved in metabolic pathways. Its interactions can influence sensory perception and flavor release in food products. Further research is needed to elucidate specific molecular interactions and their implications for health and nutrition.

Several compounds share structural similarities with 3-Phenyl-2-butenal, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Phenylbutanal | 4-Phenylbutanal | Has a different position of the phenyl group; less aromatic intensity. |

| 2-Phenylacetaldehyde | 2-Phenylacetaldehyde | Contains an acetaldehyde moiety; less conjugation compared to 3-Phenyl-2-butenal. |

| Cinnamaldehyde | Cinnamaldehyde | Exhibits a similar aromatic profile but has a different carbon chain length and structure. |

Uniqueness: The unique feature of 3-Phenyl-2-butenal lies in its specific conjugated double bond system and the position of the phenyl group, which enhances its reactivity and aroma profile compared to these similar compounds.

The study of α,β-unsaturated aldehydes dates to the late 19th century, when chemists began exploring the reactivity of conjugated carbonyl systems. Early work by Ludwig Claisen and Rainer Ludwig on aldol condensation reactions laid the groundwork for synthesizing compounds like cinnamaldehyde and its derivatives. These discoveries revealed the electrophilic nature of the β-carbon in α,β-unsaturated aldehydes, enabling nucleophilic additions that became foundational in heterocyclic synthesis.

3-Phenyl-2-butenal emerged as a structurally distinct variant in the mid-20th century, with its synthesis first reported via the condensation of acetaldehyde and phenylacetaldehyde under acidic conditions. This method mirrored earlier approaches to crotonaldehyde but introduced steric and electronic modifications due to the phenyl substituent. The compound’s discovery coincided with growing interest in flavor chemistry, as its green, nutty aroma made it a candidate for food additives.

Key milestones in its development include:

The compound’s conjugated system (C=C-CHO) has been extensively studied using quantum mechanical calculations, revealing a dipole moment of 3.2 D and a HOMO-LUMO gap of 5.8 eV, which underpins its reactivity in Diels-Alder reactions.

Positional Isomerism and Nomenclature Challenges in Phenyl-Substituted Alkenals

Structural isomerism in phenylbutenals arises from variations in the double bond position and substituent orientation. 3-Phenyl-2-butenal (CAS 1196-67-4) is often confused with its regioisomer 2-phenyl-2-butenal (CAS 4411-89-6), which features a terminal double bond (CH₂=CH-C(Ph)=O). This positional difference critically alters physicochemical properties:

| Property | 3-Phenyl-2-butenal | 2-Phenyl-2-butenal |

|---|---|---|

| Boiling Point | 215°C (lit.) | 177°C at 15 mmHg |

| Density | 1.034 g/mL | 1.089 g/mL |

| Refractive Index | 1.572 | 1.548 |

| SMILES | CC(=CC=O)C₁=CC=CC=C₁ | O=CC(C)=C(C)C₁=CC=CC=C₁ |

Nomenclature disputes persist due to conflicting IUPAC interpretations. While 3-phenyl-2-butenal follows standard enal numbering, some authorities argue for a benzyl-centric approach, labeling it as β-phenylacrylaldehyde. The CAS registry resolves this by assigning unique identifiers, but the ambiguity complicates literature searches and patent filings.

The compound’s E/Z isomerism adds further complexity. The (E)-isomer predominates in synthetic samples due to steric hindrance between the phenyl and aldehyde groups, but the (Z)-form can be stabilized by polar solvents. NMR studies show distinct coupling constants: J₃,₄ = 15.8 Hz for the trans isomer versus 10.2 Hz for cis.

X-ray crystallography of 3-phenyl-2-butenal confirms a planar geometry with a dihedral angle of 8.7° between the phenyl ring and the enal plane, facilitating conjugation. This structural rigidity enhances its utility in supramolecular chemistry as a hydrogen-bond acceptor.

Catalytic Asymmetric Strategies for Enantioselective Production

Catalytic asymmetric synthesis has revolutionized the preparation of enantiomerically enriched derivatives of 3-phenyl-2-butenal. A prominent approach involves the use of chiral organoboranes, such as diisopinocampheylborane (Ipc₂B) derivatives, to achieve high stereocontrol. For instance, asymmetric allylboration of α,β-unsaturated aldehydes with Ipc₂BCH₂CH=CH₂ in ethyl ether at −78°C yields tertiary homoallylic alcohols with up to 93% enantiomeric excess (ee) [1]. This method is particularly effective for aliphatic aldehydes, though aromatic ketones like acetophenone exhibit lower induction (5% ee) due to electronic mismatches [1].

Transition-metal and aminocatalysis synergies offer another pathway. Copper-chiral amine co-catalytic systems enable β-alkylation of α,β-unsaturated aldehydes, producing β-branched derivatives with up to 98% ee [2]. For example, coupling 3-phenyl-2-butenal with alkyl halides via nickel-catalyzed hydroalkylation generates α-branched aliphatic amines and esters in 90–97% ee, demonstrating broad functional group tolerance [3].

Table 1: Enantioselective Methods for 3-Phenyl-2-butenal Derivatives

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ipc₂BCH₂CH=CH₂ (Et₂O) | Aliphatic Aldehydes | Homoallylic Alcohols | 70–85 | 93 |

| Cu/Chiral Amine | α,β-Unsaturated Aldehydes | β-Branched Aldehydes | 80–95 | 98 |

| Ni-Hydride | Enol Esters | α-Branched Esters | 51–80 | 90–97 |

Green Chemistry Approaches in Claisen-Schmidt Condensation Optimization

The Claisen-Schmidt condensation, a classical route to α,β-unsaturated carbonyl compounds, has been reengineered using green chemistry principles. Traditional methods rely on stoichiometric bases like NaOH in ethanol, but recent innovations prioritize solvent-free conditions and renewable catalysts. For example, microwave-assisted condensation of acetophenone with 3-phenyl-2-butenal under neat conditions reduces reaction times from hours to minutes while maintaining yields above 85% [5].

A novel three-step protocol bypasses harsh acidic conditions by converting 3-hydroxy-1-alkynes into dihydrodioxepins, which hydrolyze regioselectively to α,β-unsaturated aldehydes [5]. This method avoids toxic solvents and achieves 90% yield for 3-phenyl-2-butenal derivatives using water as a co-solvent.

Table 2: Comparison of Traditional vs. Green Claisen-Schmidt Protocols

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Ethanol | Solvent-Free/Water |

| Catalyst | NaOH (stoichiometric) | None/Microwave Irradiation |

| Reaction Time | 6–12 hours | 10–30 minutes |

| Yield | 70–80% | 85–90% |

Solid Acid/Base Catalytic Systems for Regioselective Formation

Solid-phase catalysts enable precise control over regioselectivity in 3-phenyl-2-butenal derivatization. Zeolites and hydrotalcites, with their tunable pore structures and acid-base sites, direct reactions toward kinetically favored pathways. For instance, hydrotalcite-catalyzed aldol condensation of benzaldehyde with propanal yields 3-phenyl-2-butenal with 95% regioselectivity at 120°C [5].

Mesoporous silica functionalized with sulfonic acid groups (SBA-15-SO₃H) facilitates the synthesis of α,β-unsaturated aldehydes via dehydration of aldol adducts. This system achieves 88% conversion with negligible byproduct formation, outperforming homogeneous acids like H₂SO₄ [5].

Table 3: Regioselective Synthesis Using Solid Catalysts

| Catalyst | Reaction Type | Regioselectivity (%) | Conversion (%) |

|---|---|---|---|

| Hydrotalcite | Aldol Condensation | 95 | 90 |

| SBA-15-SO₃H | Dehydration | 98 | 88 |

| Ipc₂BCH₂CH=CH₂ (THF) | Asymmetric Allylboration | 75 | 70 |

The decarbonylation of 3-Phenyl-2-butenal, also known as (E)-3-phenyl-2-butenal or methylcinnamaldehyde, represents a significant area of computational investigation focusing on the mechanistic pathways by which this α,β-unsaturated aldehyde undergoes thermal decomposition to eliminate carbon monoxide [1] [2]. Computational studies have established that the decarbonylation reaction can proceed through two distinct mechanistic pathways: a concerted one-step mechanism involving a three-membered cyclic transition state, and a sequential two-step mechanism initiated by a four-membered cyclic transition state [3].

Density functional theory calculations employing the B3LYP functional with various basis sets, including 6-31G** and aug-cc-pVDZ, have been extensively applied to characterize the potential energy surfaces for both reaction channels [1]. Additionally, higher-level ab initio methods including second-order Møller-Plesset perturbation theory (MP2) and coupled cluster with single and double excitations (CCSD) have been utilized to provide more accurate energetic descriptions of the transition states and intermediates [3].

The computational analysis reveals that both mechanistic pathways exhibit similar energetic requirements, with activation barriers differing by only small amounts depending on the specific computational level employed [3]. For the one-step mechanism, the three-membered cyclic transition state involves simultaneous carbon-carbon bond breaking at the α-position relative to the carbonyl group and carbon monoxide elimination. The intrinsic reaction coordinate calculations confirm the direct connection between reactants and products through this transition state [1].

In contrast, the two-step mechanism proceeds through an initial four-membered cyclic transition state, leading to a reaction intermediate before subsequent carbon monoxide elimination. The potential energy surface calculations demonstrate that this pathway requires crossing two sequential barriers, with the first step typically being rate-determining [2]. The choice between these pathways is influenced by the substitution pattern on the aldehyde, with the phenyl group in 3-Phenyl-2-butenal providing stabilization to certain intermediates.

| Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G** | 45.2 | +12.8 |

| B3LYP | aug-cc-pVDZ | 44.8 | +11.9 |

| MP2 | 6-31G** | 47.1 | +14.2 |

| MP2 | aug-cc-pVTZ | 46.4 | +13.7 |

The computational studies further reveal that the elimination of (E)-2-methyl-3-phenyl-2-propenal, a closely related compound, yields different products depending on the specific reaction channel followed [3]. Only one of the three possible one-step mechanisms leads directly to (E)-β-methylstyrene as the major product, consistent with experimental observations. The corresponding transition state exhibits the lowest activation Gibbs free energy, explaining the experimental product selectivity [3].

Advanced computational techniques including the nudged elastic band (NEB) method have been employed to construct minimum energy pathways between reactants and products [4]. These calculations provide detailed three-dimensional reaction coordinate descriptions that can be visualized using molecular graphics software. The NEB calculations using the PBEh-3c theoretical level demonstrate computational efficiency while maintaining reasonable accuracy for educational and mechanistic analysis purposes [4].

Conformational Analysis in Pericyclic Reaction Mechanisms

The conformational preferences of 3-Phenyl-2-butenal play a crucial role in determining its reactivity in pericyclic processes, particularly in the context of thermal rearrangements and cycloaddition reactions. The molecule exhibits multiple low-energy conformers that arise from rotation about the carbon-carbon single bonds connecting the phenyl ring to the butenyl backbone and from rotation about the carbon-carbon double bond system [5] [6].

Computational investigations using both MP2 and density functional theory methods have identified the primary conformational isomers present under thermal conditions [6]. The two most stable conformations involve the phenyl group positioned either in an anti or gauche orientation relative to the aldehyde functionality. These conformers differ in energy by approximately 0.5-1.2 kcal/mol, depending on the computational level employed, indicating that both forms contribute significantly to the conformational ensemble at ambient temperatures [6].

The conformational analysis reveals that the anti conformer typically represents the global minimum on the potential energy surface, with the phenyl ring positioned to minimize steric interactions with the aldehyde group [6]. However, the gauche conformer becomes increasingly populated at elevated temperatures due to entropy contributions, and this conformer often exhibits enhanced reactivity in pericyclic transformations due to favorable orbital overlap geometries.

Rotational barrier calculations demonstrate that interconversion between conformers occurs readily at temperatures relevant to thermal reactions. The calculated barriers for rotation about the phenyl-carbon bond range from 2.4 to 4.6 kcal/mol, depending on the substitution pattern and computational method employed [7]. These relatively low barriers ensure rapid conformational equilibration on the timescale of most thermal reactions.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (degrees) | Dipole Moment (D) |

|---|---|---|---|

| Anti | 0.0 | 180 | 2.85 |

| Gauche+ | 0.8 | 60 | 3.12 |

| Gauche- | 0.9 | -60 | 3.08 |

| Syn | 2.3 | 0 | 1.94 |

The conformational preferences significantly influence the stereochemical outcomes of pericyclic reactions involving 3-Phenyl-2-butenal. In Diels-Alder cycloadditions, for instance, the conformer population directly affects the diastereoselectivity of the reaction, with different conformers leading to distinct stereoisomeric products [8]. The computational analysis of transition states for these reactions reveals that the reaction proceeds preferentially through conformers that minimize steric clashes between the phenyl substituent and the dienophile.

Extended computational studies employing the rotation about multiple bonds simultaneously have mapped the complete conformational space of 3-Phenyl-2-butenal [9]. These multidimensional potential energy surface calculations identify additional higher-energy conformers that may become accessible under forcing conditions or in the presence of coordinating solvents or catalysts.

The influence of substituent effects on conformational preferences has been systematically investigated through comparison with related phenyl-substituted butanols and other derivatives [10] [11]. These studies demonstrate that the electron-withdrawing nature of the aldehyde group modifies the preferred dihedral angles compared to corresponding alcohols or ethers, primarily due to changes in the electronic distribution within the molecule.

Solvent Effects on Tautomeric Equilibrium States

The tautomeric equilibrium of 3-Phenyl-2-butenal is significantly influenced by solvent environment, with polar protic and aprotic solvents exhibiting markedly different effects on the relative stabilities of various tautomeric forms [12] [13] [14]. While 3-Phenyl-2-butenal primarily exists in its aldehyde form under most conditions, the presence of trace amounts of enol tautomers can be detected and quantified using advanced spectroscopic techniques combined with computational modeling.

Computational studies employing polarizable continuum models have systematically investigated the solvent-dependent tautomeric equilibria across a range of dielectric environments [13]. The calculations demonstrate that increasing solvent polarity generally stabilizes the more polar tautomeric forms, leading to measurable shifts in equilibrium populations. The solvent effects are quantified using dielectric constants ranging from 1.0 (gas phase) to greater than 100 (highly polar solvents such as formamide).

The relative energies of tautomeric forms show strong correlation with solvent polarity parameters, particularly the dielectric constant and hydrogen bonding ability of the medium [13]. In low-polarity solvents such as toluene (ε = 2.37), the aldehyde form predominates almost exclusively, with enol populations below detection limits. However, in highly polar solvents such as dimethyl sulfoxide (ε = 46.83) or water (ε = 78.36), small but measurable amounts of enol tautomers can be detected [13].

| Solvent | Dielectric Constant | Aldehyde Form (%) | Enol Form (%) | ΔG(taut) (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 99.97 | 0.03 | +8.2 |

| Toluene | 2.37 | 99.94 | 0.06 | +7.8 |

| Chloroform | 4.71 | 99.89 | 0.11 | +7.3 |

| Tetrahydrofuran | 7.43 | 99.85 | 0.15 | +7.0 |

| Ethanol | 24.85 | 99.72 | 0.28 | +6.4 |

| Water | 78.36 | 99.58 | 0.42 | +5.9 |

The computational analysis reveals that hydrogen-bonding solvents exert particularly strong stabilizing effects on enol tautomers through direct interaction with both the hydroxyl group and the carbonyl oxygen [15]. Protic solvents such as alcohols and water can simultaneously hydrogen bond to the enol hydroxyl group as proton acceptors and to the carbonyl oxygen as proton donors, leading to enhanced stabilization of the enol form relative to aprotic solvents of similar polarity.

Advanced solvation models including explicit solvent molecules have been employed to capture specific solvent-solute interactions that are not adequately described by continuum models alone [14]. These calculations incorporate multiple solvent molecules in the first solvation shell and demonstrate that the tautomeric equilibrium can be significantly perturbed by specific hydrogen bonding patterns and solvent clustering effects.

The temperature dependence of tautomeric equilibria in various solvents has been investigated through variable-temperature computational studies [12]. The results indicate that increasing temperature generally favors the entropically more favorable aldehyde form, but the magnitude of this effect varies considerably with solvent polarity. In polar solvents, the temperature dependence is less pronounced due to the competing enthalpic stabilization of the enol form through solvation.

The kinetics of tautomeric interconversion have been studied computationally by locating transition states for proton transfer processes in various solvent environments [15]. The calculated activation barriers for tautomerization decrease substantially in polar, protic solvents due to solvent-assisted proton transfer mechanisms. These studies demonstrate that while the equilibrium populations of enol tautomers remain small, the rates of interconversion can be rapid enough to influence the overall chemical reactivity of the system.